molecular formula C16H12Cl2N2O3 B11697820 5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11697820
M. Wt: 351.2 g/mol
InChI Key: XQZZCTHMYBHUBL-UHFFFAOYSA-N
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Description

5,6-DICHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 5,6-DICHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dichloro-1H-isoindole-1,3(2H)-dione and 2-methoxyaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like toluene or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts and Reagents: Common reagents used in the synthesis include reducing agents like sodium borohydride and catalysts such as palladium on carbon (Pd/C).

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

5,6-DICHLORO-2-{[(2-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.

Mechanism of Action

Properties

Molecular Formula

C16H12Cl2N2O3

Molecular Weight

351.2 g/mol

IUPAC Name

5,6-dichloro-2-[(2-methoxyanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H12Cl2N2O3/c1-23-14-5-3-2-4-13(14)19-8-20-15(21)9-6-11(17)12(18)7-10(9)16(20)22/h2-7,19H,8H2,1H3

InChI Key

XQZZCTHMYBHUBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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